molecular formula C16H16BrN3O2 B2978021 2-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide CAS No. 2034395-23-6

2-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide

Cat. No. B2978021
CAS RN: 2034395-23-6
M. Wt: 362.227
InChI Key: FIKIANRMLJHQBO-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a benzamide derivative that has been synthesized using a specific method and has been found to have unique biochemical and physiological effects.

Scientific Research Applications

Cyclization and Novel Ring System Formation

Researchers have explored the cyclization of related compounds, leading to the formation of novel ring systems. For example, the cyclization of certain carboxamides with diethyl oxalate and sodium ethoxide resulted in derivatives of novel ring systems, indicating the potential for creating new molecules with unique properties (Bevan et al., 1986).

Anticancer and Anti-inflammatory Properties

Studies on pyrazolopyrimidines derivatives have demonstrated their potential as anticancer and anti-5-lipoxygenase agents, indicating significant therapeutic applications. These compounds were synthesized through condensation reactions and evaluated for their biological activities, showing promising results in cytotoxic and anti-inflammatory tests (Rahmouni et al., 2016).

Conformational Analysis for Antipsychotic Agents

The conformational analysis of remoxipride analogs suggests their relevance in developing antipsychotic agents. These studies aim to understand the structural requirements for high affinity to dopamine D-2 receptors, which is crucial for the therapeutic application of these compounds (Norman et al., 1993).

Green Synthesis Methods

Green chemistry approaches have been applied to synthesize N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, highlighting the importance of environmentally friendly synthesis methods in chemical research (Sabbaghan & Hossaini, 2012).

Antimicrobial Activity

The synthesis and evaluation of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives have demonstrated their antimicrobial activity, offering insights into the development of new antibacterial and antifungal agents (Vijaya Laxmi et al., 2019).

properties

IUPAC Name

2-bromo-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c17-13-4-2-1-3-12(13)16(22)18-7-8-20-10-19-14(9-15(20)21)11-5-6-11/h1-4,9-11H,5-8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKIANRMLJHQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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